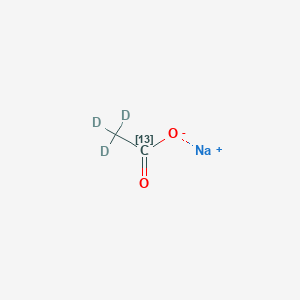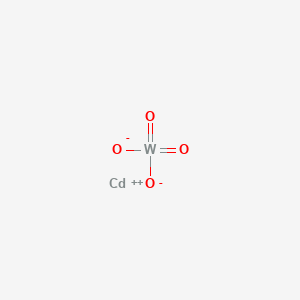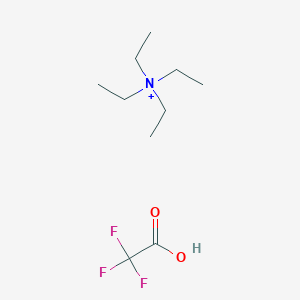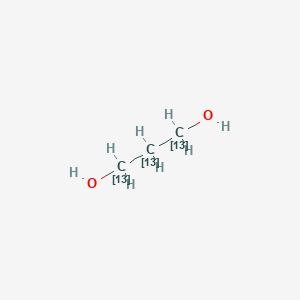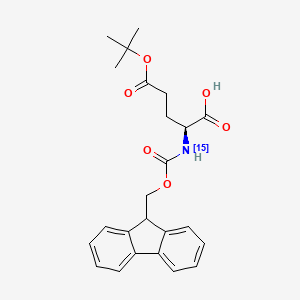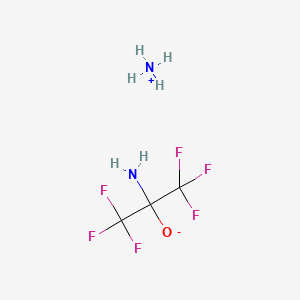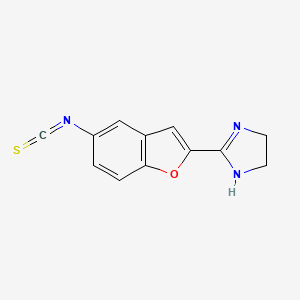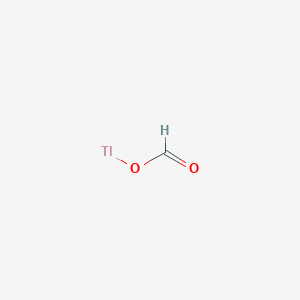
Thalliumformiat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalliumformiat, also known as thallium(I) formate, is a chemical compound with the formula HCO2Tl. It is a salt of formic acid and thallium, and it appears as a white crystalline solid. This compound is known for its high toxicity and has been used in various industrial and scientific applications .
Méthodes De Préparation
Thalliumformiat can be synthesized through several methods. One common synthetic route involves the reaction of thallium(I) hydroxide with formic acid:
TlOH+HCOOH→HCO2Tl+H2O
In industrial settings, this compound is often produced by reacting thallium(I) carbonate with formic acid under controlled conditions. The reaction is typically carried out at room temperature to ensure high yield and purity .
Analyse Des Réactions Chimiques
Thalliumformiat undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents such as sulfur dioxide.
Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.
Common reagents used in these reactions include nitric acid, sulfur dioxide, and halogens. Major products formed from these reactions include thallium(III) oxide and thallium halides .
Applications De Recherche Scientifique
Thalliumformiat has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization reactions.
Biology: this compound is used as a probe to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds, including this compound, are used in cardiovascular imaging to detect heart diseases and in cancer detection.
Industry: This compound is used in the production of low-melting special glasses and high-temperature superconductor materials
Mécanisme D'action
Thalliumformiat exerts its effects primarily through its interaction with biological systems. Thallium ions can replace potassium ions in various physiological processes, disrupting cellular functions. This includes interference with DNA synthesis, induction of chromosomal abnormalities, and disruption of cell mitosis. Thallium ions also stabilize ribosomes and affect muscle contraction .
Comparaison Avec Des Composés Similaires
Thalliumformiat can be compared with other thallium compounds such as thallium(I) chloride (TlCl) and thallium(I) sulfate (Tl2SO4). While all these compounds share the toxic properties of thallium, this compound is unique in its specific applications as a catalyst and in medical imaging. Thallium(I) chloride and thallium(I) sulfate are more commonly used in chemical synthesis and as analytical reagents .
Conclusion
This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Despite its toxicity, its unique properties make it valuable for scientific research and industrial processes.
Propriétés
Formule moléculaire |
CHO2Tl |
|---|---|
Poids moléculaire |
249.40 g/mol |
Nom IUPAC |
formyloxythallium |
InChI |
InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
Clé InChI |
UESISTHQAYQMRA-UHFFFAOYSA-M |
SMILES canonique |
C(=O)O[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)

